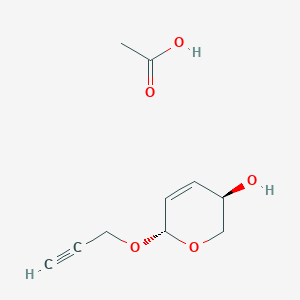
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is a complex organic compound that features both acetic acid and a pyran ring structure This compound is notable for its unique combination of functional groups, which include an acetic acid moiety and a prop-2-ynoxy group attached to a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol typically involves multiple steps, starting with the preparation of the dihydropyran ring. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkene, under acidic conditions to form the dihydropyran ring. The prop-2-ynoxy group can then be introduced through an etherification reaction, where a propargyl alcohol is reacted with the dihydropyran intermediate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form acetic anhydride or other oxidized derivatives.
Reduction: The prop-2-ynoxy group can be reduced to form a propoxy group.
Substitution: The hydroxyl group on the dihydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Acetic anhydride, carbon dioxide, and water.
Reduction: Propoxy-dihydropyran derivatives.
Substitution: Various substituted dihydropyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The prop-2-ynoxy group may play a role in binding to specific active sites, while the dihydropyran ring could influence the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Azepines: Seven-membered heterocycles with one nitrogen atom.
2,4-Dichlorophenoxyacetic acid: A synthetic plant hormone used as a herbicide.
Uniqueness
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of an acetic acid moiety, a prop-2-ynoxy group, and a dihydropyran ring
Eigenschaften
CAS-Nummer |
229015-43-4 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-2-5-10-8-4-3-7(9)6-11-8;1-2(3)4/h1,3-4,7-9H,5-6H2;1H3,(H,3,4)/t7-,8+;/m1./s1 |
InChI-Schlüssel |
ITPOJTRDPJZUQN-WLYNEOFISA-N |
Isomerische SMILES |
CC(=O)O.C#CCO[C@@H]1C=C[C@H](CO1)O |
Kanonische SMILES |
CC(=O)O.C#CCOC1C=CC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
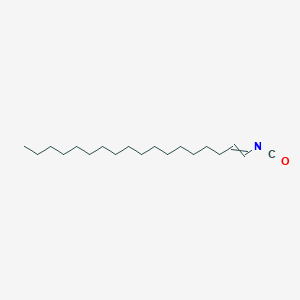
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
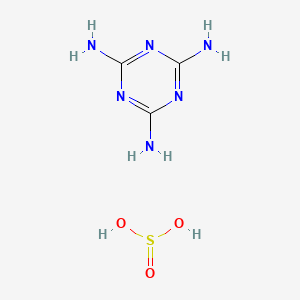
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
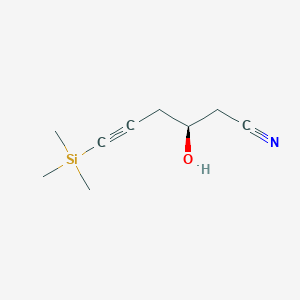

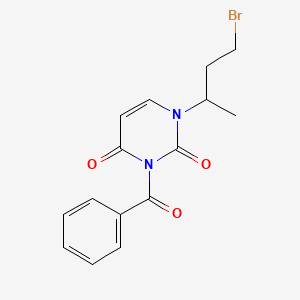
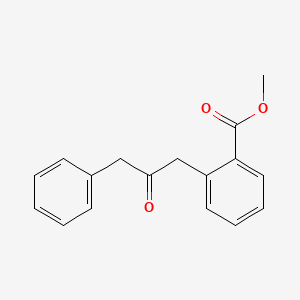

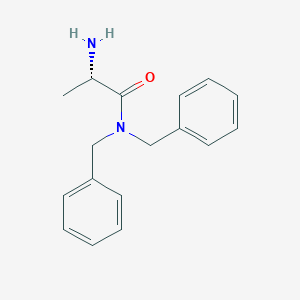
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
